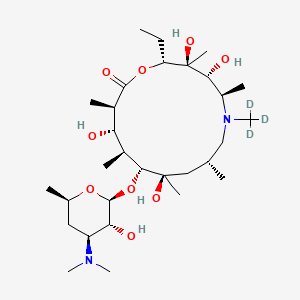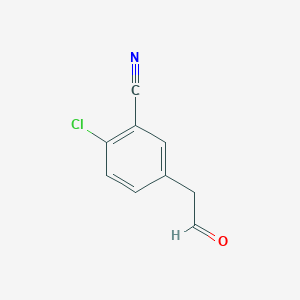
1-Benzylglycerol-1,3-18O2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzylglycerol-1,3-18O2 is a stable isotope-labelled compound, often used in various scientific research applications. It is a labelled analogue of 1-Benzylglycerol, which is a derivative of glycerol. The compound is characterized by the presence of two oxygen-18 isotopes, making it useful in tracing and studying metabolic pathways and reaction mechanisms.
准备方法
The synthesis of 1-Benzylglycerol-1,3-18O2 typically involves the incorporation of oxygen-18 isotopes into the glycerol backbone. One common method is the esterification of glycerol with benzyl alcohol in the presence of oxygen-18 enriched water. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete incorporation of the isotopes.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods involve the use of large reactors and continuous monitoring to ensure the purity and isotopic enrichment of the final product.
化学反应分析
1-Benzylglycerol-1,3-18O2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and glyceric acid. Common reagents for this reaction include potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield benzyl alcohol and glycerol. Sodium borohydride is a typical reducing agent used in this reaction.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrochloric acid can replace the benzyl group with a chlorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields benzaldehyde, while reduction produces benzyl alcohol.
科学研究应用
1-Benzylglycerol-1,3-18O2 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways. The incorporation of oxygen-18 allows researchers to track the movement and transformation of oxygen atoms in chemical reactions.
Biology: The compound is used in metabolic studies to understand the role of glycerol derivatives in biological systems. It helps in elucidating the pathways involved in lipid metabolism.
Medicine: In medical research, this compound is used to study the pharmacokinetics and metabolism of drugs that interact with glycerol derivatives.
Industry: The compound is used in the production of specialized chemicals and materials, where isotopic labelling is required for quality control and process optimization.
作用机制
The mechanism of action of 1-Benzylglycerol-1,3-18O2 involves its incorporation into metabolic pathways where glycerol derivatives play a role. The compound interacts with enzymes and other molecular targets involved in these pathways, allowing researchers to study the specific steps and intermediates involved. The presence of oxygen-18 isotopes provides a unique marker that can be detected using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
相似化合物的比较
1-Benzylglycerol-1,3-18O2 can be compared with other glycerol derivatives, such as:
1-Benzylglycerol: The unlabelled analogue of this compound, used in similar applications but without the isotopic tracing capabilities.
Glycerol: The parent compound, widely used in various industries and research fields.
1,3-Diacylglycerol: Another glycerol derivative used in metabolic studies and industrial applications.
The uniqueness of this compound lies in its isotopic labelling, which allows for precise tracking and analysis in scientific research. This feature distinguishes it from other similar compounds and makes it a valuable tool in various fields of study.
属性
分子式 |
C10H14O3 |
|---|---|
分子量 |
186.22 g/mol |
IUPAC 名称 |
3-(18O)benzyl(18O)oxypropane-1,2-di(18O)ol |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/i11+2,13+2 |
InChI 键 |
LWCIBYRXSHRIAP-LPMAMGLRSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[18O]CC(C[18OH])O |
规范 SMILES |
C1=CC=C(C=C1)COCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


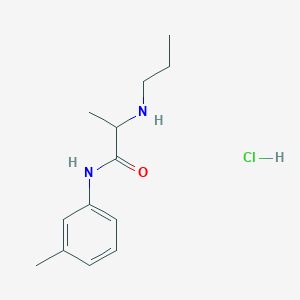
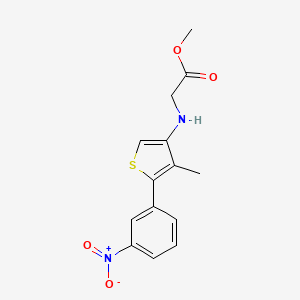
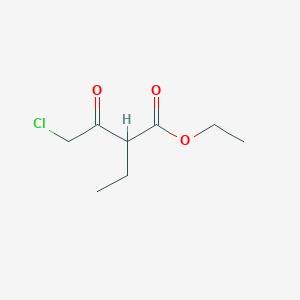
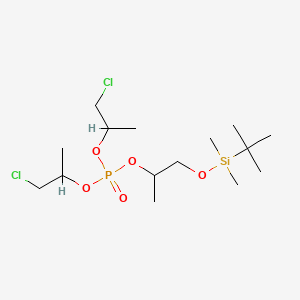
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
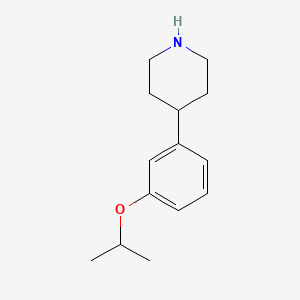
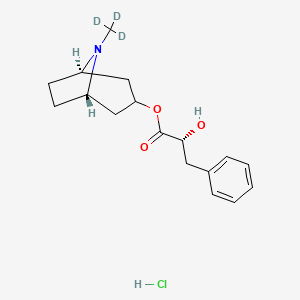
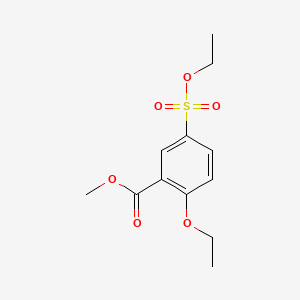
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
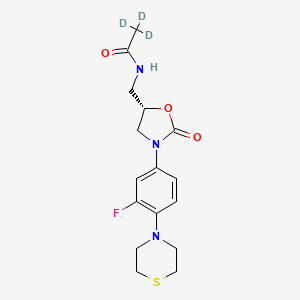
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

